molecular formula C19H24N2O4 B127741 Formoterol CAS No. 128954-45-0

Formoterol

Cat. No.: B127741
CAS No.: 128954-45-0
M. Wt: 344.4 g/mol
InChI Key: BPZSYCZIITTYBL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Formoterol is a highly potent, long-acting beta2-adrenergic receptor agonist . The primary target of this compound is the beta2-adrenergic receptor, which is found in the bronchial smooth muscle. This receptor plays a crucial role in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Mode of Action

This compound interacts with its primary target, the beta2-adrenergic receptor, leading to bronchodilation . It acts on the bronchial smooth muscle to dilate and relax the airways . This interaction results in changes such as rapid onset of action within 2-3 minutes and a long duration of action up to 12 hours .

Biochemical Pathways

This compound affects several biochemical pathways. It stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP) . In addition, this compound has been found to restore mitochondrial dysfunction caused by Parkinson’s Disease-related UQCRC1 mutation and improve mitochondrial homeostasis . It also modulates oxidative stress and epithelial-mesenchymal transition processes .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is rapidly absorbed and inactivated via conjugation reactions to form O-demethylated and deformylated metabolites . Pharmacokinetic studies report that 62% of the administered dose is recovered in urine and 24% in feces .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It enhances the growth and survival of cells while protecting against stress . Crucially, it contributes to restoring normal mitochondrial function and machinery, promoting a rebalance in mitochondrial dynamics, including changes in morphology (fusion/fission), movement, and transport .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to cigarette smoke has been shown to foster cancer progression by increasing oxidative stress and modulating epithelial-mesenchymal transition processes in cancer cells . This compound has been found to counteract these effects . .

Biochemical Analysis

Biochemical Properties

Formoterol plays a crucial role in biochemical reactions by interacting with beta2-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation by this compound, stimulate intracellular adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a cascade of intracellular events . This compound’s interaction with beta2-adrenergic receptors results in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In airway smooth muscle cells, this compound induces relaxation by increasing cAMP levels, which in turn activates protein kinase A (PKA). PKA phosphorylates target proteins that reduce intracellular calcium concentrations, leading to muscle relaxation . Additionally, this compound influences cell signaling pathways, including those involved in inflammation and immune responses. It has been shown to modulate gene expression, particularly genes related to inflammatory cytokines and chemokines .

Molecular Mechanism

At the molecular level, this compound’s mechanism of action involves binding to beta2-adrenergic receptors on the cell surface. This binding activates the Gs protein, which then stimulates adenylyl cyclase to produce cAMP from ATP . The increase in cAMP levels leads to the activation of PKA, which phosphorylates various target proteins, resulting in smooth muscle relaxation and bronchodilation . This compound also affects gene expression by influencing transcription factors such as cAMP response element-binding protein (CREB), which regulates the expression of genes involved in cellular responses to cAMP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and long duration of action, maintaining its bronchodilatory effects for up to 12 hours . Studies have shown that this compound remains effective in relaxing airway smooth muscle and reducing inflammation over extended periods . Prolonged use may lead to desensitization of beta2-adrenergic receptors, potentially diminishing its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases resting energy expenditure and fat utilization without significant adverse effects . At higher doses, this compound can cause side effects such as tachycardia and tremors . In animal studies, this compound has been shown to improve muscle mass and reduce muscle wasting, highlighting its potential therapeutic benefits beyond respiratory conditions .

Metabolic Pathways

This compound is primarily metabolized through direct glucuronidation at its phenolic hydroxyl group, followed by O-demethylation and further glucuronidation . These metabolic pathways involve various cytochrome P450 enzymes, including CYP2D6, CYP2C19, CYP2C9, and CYP2A6 . The metabolites are then excreted via the kidneys and feces . This compound’s metabolism affects its pharmacokinetics and duration of action, contributing to its sustained therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transport proteins and binding proteins that facilitate its movement across cell membranes . This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the lungs . This property contributes to its prolonged duration of action and effectiveness in treating respiratory conditions .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with beta2-adrenergic receptors on the cell membrane . The compound’s activity is influenced by its ability to bind to these receptors and initiate intracellular signaling cascades . Post-translational modifications, such as phosphorylation, play a role in directing this compound to specific cellular compartments and enhancing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formoterol can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: In industrial settings, this compound is typically produced as this compound fumarate dihydrate. The production process involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Formoterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Formoterol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Formoterol is often compared with other beta2-adrenergic receptor agonists, such as:

Uniqueness of this compound: this compound’s unique combination of rapid onset and long duration of action distinguishes it from other beta2-adrenergic receptor agonists. This makes it suitable for both acute symptom relief and long-term maintenance therapy in asthma and COPD .

Properties

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSYCZIITTYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860603
Record name N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide
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Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Formoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly (as fumarate salt), In water, 1.12X10+4 mg/L at 25 °C /Estimated/, 4.16e-02 g/L
Record name Formoterol
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Record name FORMOTEROL
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Record name Formoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Vapor Pressure

5.0X10-14 mm Hg at 25 °C /Estimated/
Record name FORMOTEROL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Formoterol is a relatively selective long-acting agonist of beta2-adrenergic receptors, although it does carry some degree of activity at beta1 and beta3 receptors. Beta2 receptors are found predominantly in bronchial smooth muscle (with a relatively minor amount found in cardiac tissue) whereas beta1 receptors are the predominant adrenergic receptors found in the heart - for this reason, selectivity for beta2 receptors is desirable in the treatment of pulmonary diseases such as COPD and asthma. Formoterol has demonstrated an approximately 200-fold greater activity at beta2 receptors over beta1 receptors. On a molecular level, activation of beta receptors by agonists like formoterol stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The increased levels of cAMP in bronchial smooth muscle tissue result in relaxation of these muscles and subsequent dilation of the airways, as well as inhibition of the release of hypersensitivity mediators (e.g. histamine, leukotrienes) from culprit cells, especially mast cells., Formoterol is a long-acting selective stimulator of the beta2-adrenergic receptors in bronchial smooth muscle. This stimulation causes relaxation of smooth muscle fibers and produces bronchodilation., Formoterol stimulates beta2-adrenergic receptors and apparently has little or no effect on beta1- or alpha-adrenergic receptors. The drug's beta-adrenergic effects appear to result from stimulation of the production of cyclic adeno-3'-5'-monophosphate (cAMP)by activation of adenyl cyclase. Cyclic AMP mediate numerous cellular responses, increased concentrations of cAMP are associated with relaxation of bronchial smooth muscle and suppression of some aspects of inflammation, such as inhibition of release proinflammatory mast cell mediators(eg histamine, leukotrienes).
Record name Formoterol
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

73573-87-2, 128954-45-0
Record name Formoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00983
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide
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Record name Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel
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Record name FORMOTEROL
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Formoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a 5 L stainless steel vessel were added 0.68 g citric acid USP, 1.99 g sodium citrate USP, and 17.5 g sodium chloride USP. Purified water USP (2 L) was added to the stainless steel vessel and the contents were mixed with an overhead stirrer at a speed of 240 rpm for 10 minutes. Formoterol fumarate dihydrate (0.17 g for low dosage strength formulation, 0.34 g for high dosage strength formulation) was added and the solution was stirred at 240 rpm for 90 minutes.
Quantity
0.68 g
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reactant
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1.99 g
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reactant
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17.5 g
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reactant
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0.17 g
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reactant
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stainless steel
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Synthesis routes and methods II

Procedure details

In a clean stainless steel (SS) tank fitted with bottom drain, 75% of the required amount of purified water is added. Samples are taken for pH, conductivity, and microbiological testing. Citric acid monohydrate, sodium citrate dihydrate and sodium chloride are added to the tank and mixed for 15 minutes to dissolve. A sample is taken at this point to check pH. Formoterol fumarate dihydrate is added at this point and mixed for about 75 minutes to dissolve all active raw material. Purified water is used to adjust to final volume. The formulation is mixed for an additional 30 minutes and samples for pH and assay are taken based on which the formulation is released for filling. The bulk solution is filled into low density polyethylene (LDPE) vials (2 mL fill) in a form-fill-seal (FFS) machine. The released drug product solution is transferred from the formulation tank through sanitary delivery lines into the FFS machine. The individual vials are overwrapped with a suitable foil laminate.
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stainless steel
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sodium citrate dihydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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